Trimethylsilyllithium tetramer
CAS No.: 18000-27-6
Cat. No.: VC18392682
Molecular Formula: C12H36Li4Si4
Molecular Weight: 320.6 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 18000-27-6 |
|---|---|
| Molecular Formula | C12H36Li4Si4 |
| Molecular Weight | 320.6 g/mol |
| IUPAC Name | tetralithium;trimethylsilanide |
| Standard InChI | InChI=1S/4C3H9Si.4Li/c4*1-4(2)3;;;;/h4*1-3H3;;;;/q4*-1;4*+1 |
| Standard InChI Key | QKTUDZCVMNNQNM-UHFFFAOYSA-N |
| Canonical SMILES | [Li+].[Li+].[Li+].[Li+].C[Si-](C)C.C[Si-](C)C.C[Si-](C)C.C[Si-](C)C |
Introduction
Molecular Structure and Aggregation Behavior
Trimethylsilyllithium tetramer belongs to the class of organolithium compounds, characterized by lithium atoms bonded to carbon-silicon frameworks. Its tetrameric structure arises from the aggregation of four monomeric units, stabilized by lithium-lithium and lithium-silicon interactions. This clustering is critical for its stability in solution and contrasts with the dimeric or hexameric forms observed in other organolithium species.
Structural Characterization
X-ray crystallography and nuclear magnetic resonance (NMR) spectroscopy have elucidated its tetrahedral lithium core, where each lithium atom coordinates to three trimethylsilyl groups. The Si–Li bond distances range between 2.4–2.6 Å, consistent with strong covalent interactions. The aggregation state is solvent-dependent: in diethyl ether, the tetramer predominates, while polar solvents like tetrahydrofuran (THF) may induce partial dissociation into smaller aggregates.
Table 1: Key Structural and Physical Properties
| Property | Value |
|---|---|
| CAS Number | 18000-27-6 |
| Molecular Formula | |
| Molecular Weight | 324.55 g/mol |
| Exact Mass | 324.285 g/mol |
| LogP | 4.41 |
Synthesis and Purification
Reaction Mechanism
The synthesis involves the reduction of bis(trimethylsilyl)bromomethane () with lithium metal in anhydrous diethyl ether under inert conditions:
The reaction proceeds via a single-electron transfer mechanism, with lithium displacing bromine to form the tetrameric lithium-silicon complex.
Chemical Reactivity and Applications
Nucleophilic Silylation
The compound’s strong nucleophilicity enables silylation of electrophilic substrates. For example, it reacts with carbonyl compounds to form silyl ethers:
This reaction is pivotal in protecting alcohol groups during multi-step syntheses.
Deprotonation of Weak Acids
Trimethylsilyllithium tetramer deprotonates hydrocarbons with pKa values up to 40, including terminal alkynes and cyclopentadienes, generating stabilized lithium intermediates for further functionalization.
Table 2: Representative Reactions
| Reaction Type | Substrate | Product |
|---|---|---|
| Silylation | Ketones | Silyl ethers |
| Deprotonation | Terminal alkynes | Lithium acetylides |
| Transmetalation | Organomercurials | Organolithiums |
Industrial and Research Applications
Silicon-Based Polymer Synthesis
The compound serves as a initiator for anionic polymerization of siloxanes, yielding polysiloxanes with controlled molecular weights for silicone rubber production.
Pharmaceutical Intermediates
Its ability to silylate sterically hindered alcohols facilitates the synthesis of protease inhibitors and antiviral agents.
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